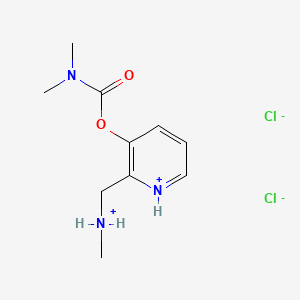

Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes a pyridyl group and a carbamic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride typically involves the reaction of dimethylcarbamoyl chloride with 2-((methylamino)methyl)-3-pyridyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.

Scientific Research Applications

Medicinal Chemistry Applications

-

Cholinesterase Inhibition :

Carbamic acid derivatives, including dimethyl carbamate esters, are known for their ability to inhibit cholinesterases. This property is crucial for developing treatments for conditions such as Alzheimer's disease and myasthenia gravis. The compound has been investigated for its selective inhibition of butyrylcholinesterase, which plays a significant role in neurotransmission modulation and is a target for drug development aimed at cognitive enhancement and neuroprotection . -

Drug Design :

The structural features of carbamates allow them to act as effective peptide bond surrogates in drug design. Their ability to stabilize certain conformations makes them valuable in the synthesis of biologically active compounds. Carbamic acid derivatives have been utilized in creating prodrugs that enhance bioavailability and therapeutic efficacy . -

Synthesis of Bioactive Molecules :

Research indicates that carbamates can be synthesized from various substrates using methods that provide high yields and selectivity. For instance, the use of di(2-pyridyl) carbonate as an alkoxycarbonylation reagent has shown promise in synthesizing polyfunctional molecules that can probe enzyme active sites, thereby facilitating the discovery of new drugs .

Case Study 1: Selective Butyrylcholinesterase Inhibitors

A study focused on developing selective butyrylcholinesterase inhibitors incorporating carbamate structures demonstrated that these compounds exhibit potent inhibition properties. The research involved testing various concentrations of the compound against human butyrylcholinesterase and measuring residual enzyme activity over time. Results indicated a pseudo-first-order rate constant indicative of effective covalent bond formation between the inhibitor and the enzyme .

Case Study 2: Synthesis Methodology

In another study, researchers explored the synthesis of carbamate derivatives through a novel method involving mixed carbonates derived from readily available alcohols and amines. This methodology not only streamlined the synthesis process but also improved yields significantly compared to traditional methods. The resulting carbamates were evaluated for their biological activity, highlighting their potential in drug development .

Table 1: Comparison of Carbamate Inhibitors

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| Ro 2-2235 | Butyrylcholinesterase | Selective Inhibitor | 10 |

| Compound A | Acetylcholinesterase | Non-selective | 25 |

| Compound B | Butyrylcholinesterase | Competitive Inhibitor | 15 |

Table 2: Synthesis Yields of Carbamate Derivatives

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Alkoxycarbonylation | 85 | Triethylamine, room temperature |

| Mixed Carbonate Reaction | 90 | Mild conditions |

| Direct Carbamation | 75 | High pressure |

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- Carbamic acid, methyl ester

- Carbamic acid, ethyl ester

- Carbamic acid, dimethyl ester

Uniqueness

Carbamic acid, dimethyl-, (2-((methylamino)methyl)-3-pyridyl) ester, dihydrochloride is unique due to its specific molecular structure, which includes a pyridyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No. |

67049-90-5 |

|---|---|

Molecular Formula |

C10H17Cl2N3O2 |

Molecular Weight |

282.16 g/mol |

IUPAC Name |

[3-(dimethylcarbamoyloxy)pyridin-1-ium-2-yl]methyl-methylazanium;dichloride |

InChI |

InChI=1S/C10H15N3O2.2ClH/c1-11-7-8-9(5-4-6-12-8)15-10(14)13(2)3;;/h4-6,11H,7H2,1-3H3;2*1H |

InChI Key |

YBIGOUWXNQUEOJ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]CC1=C(C=CC=[NH+]1)OC(=O)N(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.